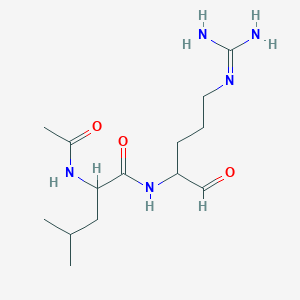
Dihydrorobinetin
説明
ジヒドロロビネチンは、主にアカシアの心材に見られるフラボノイド化合物です。 この化合物は、その顕著な生物活性で知られており、アカシア材の主要なフェノール成分の1つです
準備方法
合成経路および反応条件: ジヒドロロビネチンは、さまざまな方法でアカシアの心材から抽出できます。最も効率的な抽出方法は、水性アセトンを溶媒として使用するソックスレー抽出装置の使用です。 この方法は、4時間以内に90%以上の抽出物を回収できます . その他の方法としては、撹拌による浸漬や超音波抽出がありますが、これらの方法は抽出物の量が少なくなります .
工業生産方法: 工業規模での生産では、ジヒドロロビネチンは遠心分配クロマトグラフィーを使用して精製されます。この方法は、温度、抽出時間、溶媒の性質、木材/溶媒の質量比などのさまざまな抽出パラメータを最適化することにより、効率的で安全で低コストの抽出を実現します。 精製されたジヒドロロビネチンは、95%以上の純度を実現できます .
3. 化学反応解析
反応の種類: ジヒドロロビネチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾してその生物活性を高めたり、特定の性質を持つ誘導体を作成したりするために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、ジヒドロロビネチンを酸化できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、ジヒドロロビネチンを還元できます。
置換: さまざまな求核剤を置換反応で使用して、ジヒドロロビネチン分子にさまざまな官能基を導入できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応ではキノンが生成され、還元反応ではジヒドロ誘導体が生成される可能性があります。
化学反応の分析
Types of Reactions: Dihydrorobinetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.
科学的研究の応用
作用機序
ジヒドロロビネチンの作用機序は、さまざまな分子標的や経路との相互作用を含みます。その効果は、主にその抗酸化作用によって発揮されます。これは、フリーラジカルを捕捉し、酸化ストレスを軽減することを伴います。この活性は、化合物が反応性酸素種を中和するために水素原子や電子を供与できる能力によって媒介されます。 さらに、ジヒドロロビネチンは、炎症や細胞増殖に関与するさまざまなシグナル伝達経路を調節することができ、その抗炎症作用と抗がん作用に寄与しています .
6. 類似の化合物との比較
ジヒドロロビネチンは、アカシアの心材にも見られるロビネチンなどの他のフラボノイドと比較されることがよくあります。 両方の化合物は、類似の化学構造と生物活性を共有していますが、ジヒドロロビネチンは心材に多く含まれており、天然の耐久性が高いことが示されています . その他の類似の化合物としては、ケルセチンやケンフェロールなどがあります。これらも、抗酸化作用と抗炎症作用を持つフラボノイドです。 ジヒドロロビネチンのユニークな構造とアカシアの心材における高濃度は、さまざまな用途にとってより魅力的な候補となっています .
類似化合物との比較
Dihydrorobinetin is often compared with other flavonoids such as robinetin, which is also found in black locust heartwood. Both compounds share similar chemical structures and biological activities, but this compound is more abundant in the heartwood and has been shown to have higher natural durability . Other similar compounds include quercetin and kaempferol, which are also flavonoids with antioxidant and anti-inflammatory properties. this compound’s unique structure and higher abundance in black locust heartwood make it a more attractive candidate for various applications .
特性
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918435 | |
| Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6, 93432-80-5 | |
| Record name | Dihydrorobinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)








